An In-Depth Technical Guide to the Chemical Properties of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
An In-Depth Technical Guide to the Chemical Properties of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Dinitrile Building Block
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, a dinitrile functionalized with a flexible polyether linkage, represents a chemical entity of significant interest in various scientific domains. Its unique combination of reactive nitrile groups and a hydrophilic ether backbone imparts a set of chemical properties that make it a valuable intermediate and building block in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical and physical characteristics, safety considerations, and potential applications, with a particular focus on its relevance to research and development.
Chemical Identity and Nomenclature
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is systematically named based on its chemical structure. Understanding its various synonyms is crucial for a comprehensive literature search and sourcing.
Table 1: Chemical Identifiers [1][2][3]
| Identifier | Value |
| Systematic Name | Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- |
| IUPAC Name | 3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile[1] |
| CAS Number | 22397-31-5[1][2][3] |
| Molecular Formula | C₁₀H₁₆N₂O₃[1][2] |
| Molecular Weight | 212.25 g/mol [1][2] |
| Synonyms | 3,3'-(Oxybis(ethyleneoxy))dipropionitrile, Diethylene glycol bis(2-cyanoethyl) ether, 3,3'-[Oxybis(2,1-ethanediyloxy)]bispropanenitrile[3] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N≡C"]; C1 [label="CH2"]; C2 [label="CH2"]; O1 [label="O"]; C3 [label="CH2"]; C4 [label="CH2"]; O2 [label="O"]; C5 [label="CH2"]; C6 [label="CH2"]; O3 [label="O"]; C7 [label="CH2"]; C8 [label="CH2"]; C9 [label="C≡N"];
N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- O1 [len=1.5]; O1 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.5]; O2 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- O3 [len=1.5]; O3 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; }
Figure 1: Chemical Structure of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
Physicochemical Properties
The physical state and solubility of this dinitrile are key parameters for its handling, storage, and application in various reaction media.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Boiling Point | 185-189 °C at 0.5 Torr | [3] |
| Density | 1.067 g/cm³ at 28 °C | [3] |
Synthesis and Purification
The primary route for the synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is through the cyanoethylation of diethylene glycol.
Synthetic Pathway: Cyanoethylation
This reaction involves the base-catalyzed Michael addition of diethylene glycol to acrylonitrile. The hydroxyl groups of diethylene glycol act as nucleophiles, attacking the electron-deficient β-carbon of acrylonitrile.
Figure 2: Synthesis of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- via Cyanoethylation.
Experimental Protocol (General)
A detailed, experimentally validated protocol for this specific compound is not widely published. However, a general procedure for the cyanoethylation of a glycol is as follows:
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To a stirred solution of diethylene glycol, a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
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The mixture is heated to a moderately elevated temperature (typically 40-60 °C).
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Acrylonitrile (at least 2 molar equivalents) is added dropwise to the reaction mixture, controlling the rate of addition to maintain the reaction temperature.
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After the addition is complete, the reaction is stirred at the same temperature for several hours to ensure complete conversion.
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The reaction mixture is then cooled, and the base catalyst is neutralized with an acid (e.g., acetic acid).
-
The crude product is then purified.
Purification
Purification of the product is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts. The high boiling point of the dinitrile necessitates reduced pressure to prevent thermal decomposition.
Spectroscopic and Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | - Triplets corresponding to the -CH₂-CN protons. - Triplets corresponding to the -CH₂-O- protons adjacent to the nitrile group. - Multiplets for the ethylene glycol backbone protons. |
| ¹³C NMR | - Signal for the nitrile carbon (-C≡N). - Signals for the methylene carbons adjacent to the nitrile and ether linkages. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2250 cm⁻¹ characteristic of the C≡N stretching vibration. - Strong C-O stretching bands in the region of 1100-1250 cm⁻¹. - C-H stretching vibrations of the aliphatic backbone just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 212.25. Fragmentation would likely involve cleavage of the ether linkages and the propanenitrile side chains. A mass spectrum for the related, smaller compound Propanenitrile, 3,3'-oxybis- is available for comparison.[4][5] |
For definitive identification and quality control, it is imperative for researchers to acquire experimental spectroscopic data.
Chemical Reactivity and Stability
The chemical behavior of Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is primarily dictated by the reactivity of its nitrile functional groups.
Hydrolysis
The nitrile groups can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid (adipic acid derivative with an ether linkage) or amide, depending on the reaction conditions. This transformation is a common synthetic utility of nitriles.
Reduction
The nitrile groups can be reduced to primary amines (3,3'-[oxybis(2,1-ethanediyloxy)]bis(propan-1-amine)) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a pathway to diamines with a polyether backbone, which are valuable monomers for polymer synthesis and as building blocks in medicinal chemistry.
Stability
The compound is generally stable under neutral conditions. However, it should be stored away from strong acids and bases to prevent hydrolysis. Elevated temperatures during distillation or storage could potentially lead to decomposition or polymerization, although specific data on its thermal stability is limited.
Safety and Handling
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is classified as a hazardous substance.
-
Hazard Statements: H314: Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Potential Applications in Research and Drug Development
While specific applications for this dinitrile are not extensively documented, its chemical structure suggests several potential uses for the research and drug development community.
-
Intermediate for Amine Synthesis: As mentioned, the reduction of the nitrile groups provides access to the corresponding diamine. This diamine can serve as a flexible linker in the synthesis of more complex molecules, including macrocycles and cryptands, which have applications in host-guest chemistry and as ionophores. In drug development, such linkers can be used to connect two pharmacophores or to improve the pharmacokinetic properties of a drug candidate.
-
Monomer for Polymer Synthesis: The dinitrile can potentially be used in the synthesis of polymers. For instance, it could be a monomer in the formation of polyamides or other nitrogen-containing polymers. The polyether backbone would be expected to impart flexibility and increase the solubility of the resulting polymers.
-
Scaffold for Heterocyclic Synthesis: The nitrile groups are versatile functional handles for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds.
Conclusion: A Building Block with Untapped Potential
Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a readily accessible dinitrile with a unique combination of reactive functional groups and a flexible, hydrophilic backbone. While detailed experimental data on its properties and applications are somewhat limited in the public domain, its chemical nature suggests significant potential as a versatile building block in organic synthesis, polymer chemistry, and medicinal chemistry. Researchers and drug development professionals are encouraged to explore the utility of this compound in their respective fields, while adhering to strict safety protocols due to its hazardous nature. Further research into its biological activity and the development of detailed, validated analytical methods would be valuable contributions to the scientific community.
References
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PubChem. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. National Center for Biotechnology Information.
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NIST. Propanenitrile, 3,3'-oxybis-. National Institute of Standards and Technology.
- Analytical Methods. A new and fast microextraction technique termed vortex-assisted supramolecular solvent microextraction. [URL: not available]
- NIST. Propanenitrile, 3,3'-oxybis-. National Institute of Standards and Technology. [URL: not available]
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NIST. Propanenitrile. National Institute of Standards and Technology.
- Australian Industrial Chemicals Introduction Scheme. 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2)
-
U.S. Environmental Protection Agency. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-.
-
Google Patents. A kind of method for producing diethylene glycol mono-3-aminopropyl ether.
-
CAS Common Chemistry. 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[propanenitrile].
Sources
- 1. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]
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